molecular formula C17H18N2O4 B13411931 3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol CAS No. 77774-24-4

3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol

Cat. No.: B13411931
CAS No.: 77774-24-4
M. Wt: 314.34 g/mol
InChI Key: NGNCKOKHKZDIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol is a complex organic compound belonging to the morphinan class of chemicals. This class is known for its psychoactive properties and includes well-known compounds such as morphine and codeine . The compound’s structure features a phenanthrene core with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol typically involves multiple steps, starting from simpler precursors. The process often includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Peracids, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can have different pharmacological properties .

Scientific Research Applications

3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to a cascade of biochemical events that result in its pharmacological effects. The pathways involved include the inhibition of neurotransmitter release and modulation of pain signals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties.

Properties

CAS No.

77774-24-4

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

9-methoxy-3-nitroso-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

InChI

InChI=1S/C17H18N2O4/c1-22-13-5-2-9-8-11-10-3-4-12(20)16-17(10,6-7-19(11)18-21)14(9)15(13)23-16/h2-5,10-12,16,20H,6-8H2,1H3

InChI Key

NGNCKOKHKZDIHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3=C(CC4C5C3(CCN4N=O)C(O2)C(C=C5)O)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.